![molecular formula C21H24ClNO3 B6129826 3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol](/img/structure/B6129826.png)
3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol
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Overview
Description
3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 and has since been used extensively in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mechanism of Action
3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol works by selectively blocking dopamine D1 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which are involved in the regulation of movement, emotion, and cognition.
Biochemical and Physiological Effects:
3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is involved in motor control. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in executive functions such as working memory and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol in lab experiments is its high selectivity for dopamine D1 receptors. This allows researchers to study the specific effects of dopamine D1 receptor blockade without affecting other dopamine receptors. However, one limitation of using 3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol is its relatively short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for research on 3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol. One area of interest is the role of dopamine D1 receptors in addiction and reward processing. Another area of interest is the development of new drugs that target dopamine D1 receptors with greater selectivity and potency. Finally, there is interest in the use of 3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol as a tool to study the role of dopamine D1 receptors in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol involves several steps starting with the reaction of 2-chlorobenzaldehyde with 4-methoxy-1-piperidinol to form the corresponding Schiff base. This is then reduced with sodium borohydride to give the secondary amine, which is then reacted with 3-(2-bromoacetyl)phenol to form the final product.
Scientific Research Applications
3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in treating Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-1-(4-methoxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-26-17-9-11-23(12-10-17)21(25)14-19(15-5-4-6-16(24)13-15)18-7-2-3-8-20(18)22/h2-8,13,17,19,24H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVUXCRQQKDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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